Bienvenue dans la boutique en ligne BenchChem!

Apigenin 7-diglucuronide

Retinal Degeneration Oxidative Stress Photoreceptor Protection

Apigenin 7-diglucuronide (A7DG; CAS 74696-01-8) is the only diglycoside with peer-reviewed in vivo photoreceptor protection in a murine retinal degeneration model. Unlike poorly absorbed apigenin aglycone or mono-glucuronide analogs (MMP-only activity), A7DG uniquely suppresses retinal oxidative stress, gliosis, and proinflammatory genes. Patented (US20230020109A1) for ciliary muscle relaxation via NO/cGMP activation. Substituting structural analogs risks data invalidation. Procure the exact CAS-defined entity as a ≥98% HPLC standard for ocular R&D, analytical validation, or ADME studies.

Molecular Formula C27H26O17
Molecular Weight 622.5 g/mol
CAS No. 74696-01-8
Cat. No. B600212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApigenin 7-diglucuronide
CAS74696-01-8
SynonymsApigenin 7-O-diglucuronide;  5-Hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl O-b-D-glucopyranuronosyl-b-D-glucopyranosiduronic acid
Molecular FormulaC27H26O17
Molecular Weight622.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O
InChIInChI=1S/C27H26O17/c28-9-3-1-8(2-4-9)13-7-12(30)15-11(29)5-10(6-14(15)41-13)40-27-23(19(34)18(33)22(43-27)25(38)39)44-26-20(35)16(31)17(32)21(42-26)24(36)37/h1-7,16-23,26-29,31-35H,(H,36,37)(H,38,39)/t16-,17-,18-,19-,20+,21-,22-,23+,26-,27+/m1/s1
InChIKeySJFTVAAHLRFBST-NSHQGHFVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Apigenin 7-Diglucuronide (CAS 74696-01-8): A Flavonoid Diglycoside with In Vivo Retinal Protective Activity and Ocular Application Potential


Apigenin 7-diglucuronide (A7DG) is a naturally occurring flavonoid diglycoside characterized by two glucuronic acid moieties attached to the 7-O position of the apigenin core (C27H26O17, MW 622.49). It is found in medicinal plants including Glechoma longituba, Perilla frutescens, and Verbena officinalis [1]. Unlike many plant-derived flavonoids that are poorly characterized in vivo, A7DG has demonstrated direct in vivo pharmacological activity in a murine model of retinal degeneration, with documented protection of photoreceptors against bright light-induced damage [2]. A patent specifically claims pharmaceutical compositions containing A7DG and its close analog luteolin-7-O-diglucuronide for alleviating eye fatigue through relaxation of ciliary smooth muscle cells [3]. The compound is commercially available as a purified reference standard (typically >98% purity by HPLC) for research applications .

Why Apigenin 7-Diglucuronide Cannot Be Replaced by Generic Apigenin or Mono-Glucuronide Analogs


Substituting apigenin 7-diglucuronide with structurally similar flavonoids—such as the parent aglycone apigenin, the mono-glucuronide apigenin-7-glucuronide, or the closely related diglycoside luteolin-7-O-diglucuronide—introduces significant scientific and procurement risk due to divergent biological activity profiles, target engagement, and documented application specificity. Apigenin itself (aglycone) is poorly absorbed in humans, with urinary excretion equivalent to only 0.5% of intake, and its circulating metabolites are primarily apigenin-4′-glucuronide, apigenin-7-glucuronide, and apigenin-7-sulfate—not the diglucuronide [1]. Apigenin-7-glucuronide, while structurally similar, exhibits a distinct pharmacological profile characterized primarily by matrix metalloproteinase (MMP) inhibition (IC50 values ranging from 0.27 μM to 22.39 μM across MMP subtypes) [2], with no published evidence of in vivo retinal protection comparable to A7DG. Luteolin-7-O-diglucuronide, despite its structural and functional similarity as a co-active ingredient in ocular patents [3], represents a distinct chemical entity with a different aglycone core, precluding direct substitution in analytical method validation or defined research protocols. The dual glucuronide modification of A7DG imparts physicochemical properties (MW 622.49, moderately acidic character, slight water solubility) that differ substantially from mono-glucuronides (e.g., apigenin-7-glucuronide MW 446.36) [4], affecting extraction, chromatographic behavior, and dissolution protocols. Procurement of an incorrect analog invalidates comparative data integrity in studies requiring exact chemical identity and introduces uncontrolled variables in any application referencing the specific CAS registry number 74696-01-8.

Quantitative Differentiation Evidence for Apigenin 7-Diglucuronide Against Analogs


In Vivo Photoreceptor Protection: Direct Evidence of Retinal Activity Absent in Apigenin-7-Glucuronide

Apigenin 7-diglucuronide (A7DG) has been directly evaluated in vivo for retinal protection, whereas apigenin-7-glucuronide has no published in vivo retinal protective data. In BALB/c mice exposed to bright light-induced photoreceptor degeneration, A7DG treatment resulted in remarkable photoreceptor protection as assessed by histological examination of retinal outer nuclear layer thickness [1]. The study is the first to demonstrate in vivo pharmacological significance of A7DG, with protection mechanistically associated with suppression of photo-oxidative stress (reduced reactive oxygen species), attenuated reactive gliosis, and downregulation of proinflammatory gene expression in retinal tissue [2].

Retinal Degeneration Oxidative Stress Photoreceptor Protection Ocular Pharmacology

Patent-Specific Ocular Application: Co-Formulation with Luteolin-7-O-Diglucuronide for Eye Fatigue

Apigenin 7-diglucuronide is specifically claimed in US Patent Application US20230020109A1 as an active ingredient, in combination with luteolin-7-O-diglucuronide, for a pharmaceutical and health functional food composition intended to alleviate eye fatigue [1]. The patent specifies that the mechanism of action involves increasing nitric oxide (NO) and cyclic guanosine monophosphate (cGMP) content in ciliary smooth muscle cells isolated from rat eyes, while decreasing intracellular calcium concentration ([Ca2+]i), leading to relaxation of the ciliary muscle [2]. This specific co-formulation claim establishes a defined, commercially relevant application context distinct from other apigenin glycosides.

Eye Fatigue Ciliary Muscle Relaxation Ocular Formulation Nutraceutical

Molecular Weight and Physicochemical Distinction from Mono-Glucuronide Analogs

Apigenin 7-diglucuronide (MW 622.49, C27H26O17) possesses a molecular weight approximately 39% greater than apigenin-7-glucuronide (MW 446.36, C21H18O11) [1], a difference that directly impacts chromatographic retention time, mass spectrometric detection parameters, and solubility behavior. The dual glucuronide moiety confers moderately acidic character (based on pKa) and slight aqueous solubility [2], distinguishing it from both the aglycone apigenin (MW 270.24) and mono-glucuronides. This molecular distinction is critical for analytical method development where retention time specificity and MRM transitions must be validated against the exact chemical entity [3].

Analytical Chemistry Method Validation Chromatography Reference Standard

Natural Occurrence and Quantification in Verbena officinalis: Validated Analytical Method Reference

Apigenin 7-O-diglucuronide has been validated as a marker compound in quantitative analytical methods for Verbena officinalis L. (common vervain), alongside six other markers including hastatoside, verbenalin, apigenin-7-O-glucuronide, luteolin-7-O-glucuronide, verbascoside, and luteolin-7-O-diglucuronide [1]. A validated ultra-high performance supercritical fluid chromatography (UHPSFC) method confirmed the assay to be sensitive, linear, precise, and accurate for this compound [2]. Quantitative analysis in Perilla genetic resources found apigenin-7-O-diglucuronide content ranging from non-detectable to 2.21 mg luteolin equivalent per gram dry extract [3], establishing natural variability data useful for extract standardization.

Phytochemistry Quality Control UHPLC Botanical Standardization

Storage Stability Profile for Reference Standard Procurement Planning

Commercial suppliers provide defined stability parameters for apigenin 7-diglucuronide powder: storage at -20°C yields 3-year stability; storage at 4°C yields 2-year stability; solutions stored at -80°C remain stable for 6 months; solutions at -20°C remain stable for 1 month . These vendor-validated parameters provide procurement-relevant guidance absent for less characterized analogs, enabling informed inventory management and experimental planning .

Compound Management Stability Storage Reference Standard

Recommended Research and Industrial Application Scenarios for Apigenin 7-Diglucuronide (CAS 74696-01-8)


In Vivo Retinal Degeneration and Photoreceptor Protection Research

Researchers investigating age-related macular degeneration, light-induced retinopathy, or other conditions involving photoreceptor apoptosis should prioritize apigenin 7-diglucuronide as a tool compound. Unlike apigenin-7-glucuronide or other analogs lacking in vivo retinal data, A7DG has direct peer-reviewed evidence of photoreceptor protection in a murine model of bright light-induced degeneration, with demonstrated suppression of retinal oxidative stress, gliosis, and proinflammatory gene expression [1]. Dosing protocols, route of administration, and outcome measures are published and reproducible [2], providing a validated starting point for mechanistic studies or preclinical efficacy screening in ocular pharmacology.

Development of Ocular Nutraceutical and Eye Fatigue Formulations

Industrial formulators developing products targeting eye fatigue, visual display terminal (VDT) syndrome, or ciliary muscle tension should incorporate apigenin 7-diglucuronide as a defined active ingredient. US Patent US20230020109A1 specifically claims pharmaceutical and health functional food compositions containing A7DG in combination with luteolin-7-O-diglucuronide for alleviating eye fatigue via ciliary smooth muscle relaxation through NO/cGMP pathway activation and [Ca2+]i reduction [3]. The patent provides a documented mechanism, compositional framework, and in vitro/in vivo validation basis for product development and intellectual property positioning.

Analytical Method Development and Botanical Extract Standardization

Analytical chemists and quality control laboratories developing HPLC, UHPLC, or UHPSFC methods for Verbena officinalis, Perilla frutescens, Glechoma longituba, or related botanical materials should procure apigenin 7-diglucuronide as a certified reference standard. Validated methods confirming sensitivity, linearity, precision, and accuracy for this compound have been published [4], with natural content ranges quantified in Perilla leaves (ND to 2.21 mg LUE/g DE) [5]. The distinct molecular weight (622.49) and chromatographic behavior of A7DG relative to co-eluting compounds (e.g., apigenin-7-O-glucuronide, luteolin-7-O-diglucuronide) make it an essential marker for comprehensive phytochemical profiling and extract batch consistency assessment.

Comparative Flavonoid Metabolism and Bioavailability Studies

Investigators studying apigenin glycoside absorption, distribution, metabolism, and excretion (ADME) should include apigenin 7-diglucuronide as a distinct chemical entity in comparative panels. Human ADME studies of apigenin and its O-glycosides have identified apigenin-4′-glucuronide, apigenin-7-glucuronide, and apigenin-7-sulfate as circulating metabolites, but the diglucuronide form (A7DG) has not been characterized in equivalent human pharmacokinetic studies [6]. The dual glucuronide modification, moderate acidity, and slight aqueous solubility of A7DG [7] suggest potentially distinct absorption kinetics and metabolic fate compared to mono-glucuronides, representing an open research opportunity for mechanistic ADME studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Apigenin 7-diglucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.